2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one
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Overview
Description
2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclohexyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-5-methylpyrimidin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.
2-Phenyl-5-ethylpyrimidin-4(1H)-one: Phenyl group instead of cyclohexyl.
2-Cyclohexyl-5-ethylpyrimidin-2(1H)-one: Different position of the substituents on the pyrimidine ring.
Uniqueness
2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The cyclohexyl group provides steric bulk, while the ethyl group can affect the compound’s electronic properties.
Properties
CAS No. |
61442-55-5 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyclohexyl-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H18N2O/c1-2-9-8-13-11(14-12(9)15)10-6-4-3-5-7-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
InChI Key |
ZFBSKBKEDHIKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(NC1=O)C2CCCCC2 |
Origin of Product |
United States |
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